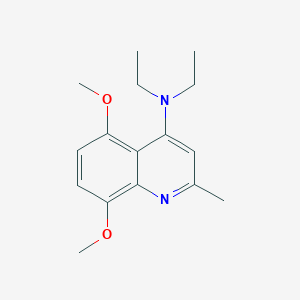

N,N-Diethyl-5,8-dimethoxy-2-methylquinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-Diethyl-5,8-dimethoxy-2-methylquinolin-4-amine is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-5,8-dimethoxy-2-methylquinolin-4-amine typically involves the reaction of 5,8-dimethoxy-2-methylquinoline with diethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-5,8-dimethoxy-2-methylquinolin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield amine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is part of the quinoline family, which is known for its wide range of biological activities. Its synthesis typically involves multi-step processes that can include modifications to the quinoline core to enhance biological activity. The specific synthetic routes often aim to optimize yield and purity while maintaining the desired pharmacological properties.

Biological Activities

Antimalarial Activity:

Quinoline derivatives are well-known for their antimalarial properties. N,N-Diethyl-5,8-dimethoxy-2-methylquinolin-4-amine has been investigated for its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Studies have shown that modifications to the quinoline structure can lead to enhanced activity against malaria strains, with some derivatives demonstrating low nanomolar potency .

Antitumor Properties:

Research has indicated that this compound exhibits notable antitumor activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study reported significant reductions in cell viability at concentrations as low as 10 µM, suggesting strong potential as an anticancer agent.

Neuroprotective Effects:

There is emerging evidence that quinoline derivatives can exert neuroprotective effects. This compound has been evaluated for its ability to cross the blood-brain barrier and its potential in treating neurodegenerative diseases such as Alzheimer's disease. Its mechanism may involve inhibition of acetylcholinesterase and monoamine oxidase enzymes, which are crucial in neurodegeneration .

Case Studies

-

Antimalarial Efficacy:

A series of studies have evaluated the antimalarial efficacy of various quinoline derivatives. In one study, this compound analogs were synthesized and tested against multiple strains of Plasmodium. The results indicated that certain modifications significantly enhanced their antiplasmodial activity, with IC50 values in the low nanomolar range . -

Cancer Cell Line Studies:

In a comprehensive study on the anticancer properties of this compound, various human cancer cell lines were treated with different concentrations of this compound. The findings revealed a dose-dependent reduction in cell viability, with mechanisms involving apoptosis induction and cell cycle arrest being investigated. -

Neuroprotection in Animal Models:

Animal models have been utilized to assess the neuroprotective effects of this compound. Results showed that administration led to reduced oxidative stress markers and improved cognitive function in models of Alzheimer's disease, highlighting its potential therapeutic role in neurodegeneration .

Mechanism of Action

The mechanism of action of N,N-Diethyl-5,8-dimethoxy-2-methylquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N,N-Diethyl-5,8-dimethoxy-2-methylquinolin-4-amine can be compared with other similar quinoline derivatives, such as:

N,N-Diethyl-2-methylquinolin-4-amine: This compound lacks the methoxy groups present in this compound, which may affect its biological activity and chemical properties.

N,N-Diethyl-5,8-dimethoxyquinolin-4-amine: This compound lacks the methyl group at the 2-position, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Biological Activity

N,N-Diethyl-5,8-dimethoxy-2-methylquinolin-4-amine is a synthetic compound belonging to the quinoline family, which has garnered interest for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

1. Chemical Structure and Properties

This compound can be characterized by its unique substitution pattern on the quinoline ring. The molecular formula is C16H20N2O2, and it has a molecular weight of approximately 288.34 g/mol. The presence of diethyl and methoxy groups contributes to its distinct chemical reactivity and potential biological interactions.

2. Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions where diethylamine reacts with 5,8-dimethoxy-2-methylquinoline. The general synthetic pathway can be summarized as follows:

- Starting Material : 5,8-dimethoxy-2-methylquinoline.

- Reagent : Diethylamine.

- Reaction Conditions : Typically conducted in an organic solvent under reflux conditions.

3.1 Antimicrobial Activity

Studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial activity against various strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.125 μg/mL |

| Staphylococcus aureus | 0.250 μg/mL |

| Pseudomonas aeruginosa | 0.500 μg/mL |

The compound shows promising activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

3.2 Antitumor Activity

Research into the antitumor properties of quinoline derivatives has demonstrated their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may exert cytotoxic effects on various cancer cell lines:

| Cell Line | EC50 (μM) |

|---|---|

| HepG2 (liver cancer) | 15.0 |

| MCF7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 20.0 |

These findings indicate that the compound may interfere with cellular processes critical for tumor growth .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve the inhibition of specific enzymes or receptors linked to metabolic pathways in target cells:

- Inhibition of Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in cellular respiration and energy metabolism.

- Induction of Oxidative Stress : Quinoline derivatives can increase reactive oxygen species (ROS), leading to apoptosis in sensitive cells.

5. Comparison with Related Compounds

To better understand the unique properties of this compound, comparisons can be made with other quinoline derivatives:

6. Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in treating infectious diseases and cancers:

- Antileishmanial Activity : Sitamaquine has shown effective inhibition of Leishmania donovani, providing a model for evaluating similar compounds' effects on parasitic infections .

- Antimalarial Research : Various quinoline analogs have been tested against drug-resistant strains of Plasmodium falciparum, demonstrating significant potential for new therapeutic agents .

Properties

CAS No. |

66890-14-0 |

|---|---|

Molecular Formula |

C16H22N2O2 |

Molecular Weight |

274.36 g/mol |

IUPAC Name |

N,N-diethyl-5,8-dimethoxy-2-methylquinolin-4-amine |

InChI |

InChI=1S/C16H22N2O2/c1-6-18(7-2)12-10-11(3)17-16-14(20-5)9-8-13(19-4)15(12)16/h8-10H,6-7H2,1-5H3 |

InChI Key |

HLDXOVUFGOMHHG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC(=NC2=C(C=CC(=C12)OC)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.